molecular formula C13H17NO3S B3055485 2-[(3-Methylbenzoyl)amino]-4-(methylthio)butanoic acid CAS No. 65054-81-1

2-[(3-Methylbenzoyl)amino]-4-(methylthio)butanoic acid

Cat. No. B3055485
CAS RN: 65054-81-1
M. Wt: 267.35 g/mol
InChI Key: YDRMLJOOOGRGNI-UHFFFAOYSA-N
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Description

2-[(3-Methylbenzoyl)amino]-4-(methylthio)butanoic acid, also known as MMB or MMBI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMB is a derivative of methionine, an essential amino acid that plays a crucial role in protein synthesis and other metabolic processes in the human body.

Scientific Research Applications

Chemistry and Bioefficacy of Methionine Sources

Research has been conducted on 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) and DL-methionine (DL-Met), focusing on their chemical, metabolic, nutritional aspects, and their relative bioefficacy in monogastric animals. The study explores their chemical structure differences, absorption, enzymatic conversion to L-Met, and utilization by animals. The review provides insights into the appropriate statistical methods for comparing the bioefficacy of these compounds, highlighting differences in growth responses and feed consumption in animals due to variances in intake and metabolism at different dose response curves (Vázquez-Añón, Bertin, Mercier, Reznik, & Roberton, 2017).

Environmental Impacts of Parabens

Another area of research focuses on the environmental impact of parabens, which are esters of para-hydroxybenzoic acid. These compounds are mainly used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. Studies have reviewed their occurrence, fate, and behavior in aquatic environments, noting their persistence at low concentration levels in effluents of wastewater treatment plants and ubiquity in surface water and sediments. The review emphasizes the need for further research on the toxicity of chlorinated by-products of parabens (Haman, Dauchy, Rosin, & Munoz, 2015).

Transport Mechanisms of Methionine Supplements

The intestinal transport mechanisms of DL-methionine (DL-Met) and its analogue DL-2-hydroxy-4-(methylthio) butanoic acid (DL-MHA) in farmed animals are crucial for developing dietary strategies. This review updates the expression, function, and transport kinetics of Met-linked transporters along with putative MHA-linked transporters, highlighting the importance of these transport mechanisms in nutritional supplements' efficiency and suggesting areas for future research (To, Masagounder, & Loewen, 2021).

Advanced Oxidation Processes for Drug Degradation

Research on advanced oxidation processes (AOPs) examines their effectiveness in degrading pharmaceuticals like acetaminophen (ACT) in aqueous media, highlighting different kinetics, mechanisms, by-products, and biotoxicity of the degradation products. This review emphasizes the need for further investigation into the toxicology of dietary methylglyoxal–phenolic adducts before applying polyphenols to control substances like methylglyoxal in foods, pointing towards the necessity of addressing the ecosystem threat posed by toxic by-products (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name

2-[(3-methylbenzoyl)amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-9-4-3-5-10(8-9)12(15)14-11(13(16)17)6-7-18-2/h3-5,8,11H,6-7H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRMLJOOOGRGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(CCSC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397003
Record name N-(3-Methylbenzoyl)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836833
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

65054-81-1
Record name N-(3-Methylbenzoyl)methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65054-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Methylbenzoyl)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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